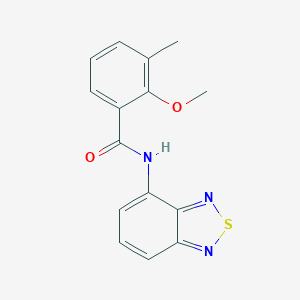
N-(2,1,3-benzothiadiazol-4-yl)-2-methoxy-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,1,3-benzothiadiazol-4-yl)-2-methoxy-3-methylbenzamide, also known as BZML, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BZML is a member of the benzothiadiazole family, which has been widely studied for its biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
作用機序
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-methoxy-3-methylbenzamide is not fully understood, but studies have suggested that it may act through multiple pathways. N-(2,1,3-benzothiadiazol-4-yl)-2-methoxy-3-methylbenzamide has been shown to inhibit the activity of various enzymes, including topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression, respectively. N-(2,1,3-benzothiadiazol-4-yl)-2-methoxy-3-methylbenzamide has also been shown to induce oxidative stress and disrupt mitochondrial function, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(2,1,3-benzothiadiazol-4-yl)-2-methoxy-3-methylbenzamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(2,1,3-benzothiadiazol-4-yl)-2-methoxy-3-methylbenzamide has been shown to induce DNA damage, leading to cell cycle arrest and apoptosis. N-(2,1,3-benzothiadiazol-4-yl)-2-methoxy-3-methylbenzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, N-(2,1,3-benzothiadiazol-4-yl)-2-methoxy-3-methylbenzamide has been shown to modulate the expression of various genes involved in cell proliferation, differentiation, and survival.
実験室実験の利点と制限
One of the advantages of using N-(2,1,3-benzothiadiazol-4-yl)-2-methoxy-3-methylbenzamide in lab experiments is its potent anti-cancer activity against various cancer cell lines. N-(2,1,3-benzothiadiazol-4-yl)-2-methoxy-3-methylbenzamide has also been shown to have anti-inflammatory and anti-viral properties, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using N-(2,1,3-benzothiadiazol-4-yl)-2-methoxy-3-methylbenzamide in lab experiments is its complex synthesis process, which may limit its availability for large-scale experiments.
将来の方向性
There are several future directions for the research on N-(2,1,3-benzothiadiazol-4-yl)-2-methoxy-3-methylbenzamide. One of the directions is to further elucidate its mechanism of action, as the exact pathways through which it exerts its anti-cancer, anti-inflammatory, and anti-viral activities are not fully understood. Another direction is to investigate the potential of N-(2,1,3-benzothiadiazol-4-yl)-2-methoxy-3-methylbenzamide as a therapeutic agent in animal models and clinical trials. Additionally, the development of more efficient and cost-effective synthesis methods for N-(2,1,3-benzothiadiazol-4-yl)-2-methoxy-3-methylbenzamide may increase its availability for future research.
合成法
N-(2,1,3-benzothiadiazol-4-yl)-2-methoxy-3-methylbenzamide can be synthesized through a multi-step reaction process, starting with the reaction of 2-amino-3-methylphenol with 2-chloro-4-methoxybenzoic acid to form 2-(2-hydroxy-3-methylphenyl)-4-methoxybenzoic acid. The resulting compound is then reacted with thionyl chloride to form the corresponding acid chloride, which is further reacted with 2-aminobenzothiazole to yield N-(2,1,3-benzothiadiazol-4-yl)-2-methoxy-3-methylbenzamide. The overall synthesis process involves several purification steps to obtain a pure product with high yield.
科学的研究の応用
N-(2,1,3-benzothiadiazol-4-yl)-2-methoxy-3-methylbenzamide has shown promising results in various scientific research applications. One of the most significant applications of N-(2,1,3-benzothiadiazol-4-yl)-2-methoxy-3-methylbenzamide is in the field of cancer research. Studies have shown that N-(2,1,3-benzothiadiazol-4-yl)-2-methoxy-3-methylbenzamide has potent anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer. N-(2,1,3-benzothiadiazol-4-yl)-2-methoxy-3-methylbenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
In addition to its anti-cancer properties, N-(2,1,3-benzothiadiazol-4-yl)-2-methoxy-3-methylbenzamide has also been studied for its anti-inflammatory and anti-viral activities. N-(2,1,3-benzothiadiazol-4-yl)-2-methoxy-3-methylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. N-(2,1,3-benzothiadiazol-4-yl)-2-methoxy-3-methylbenzamide has also been shown to inhibit the replication of certain viruses, including HIV-1 and herpes simplex virus.
特性
分子式 |
C15H13N3O2S |
|---|---|
分子量 |
299.3 g/mol |
IUPAC名 |
N-(2,1,3-benzothiadiazol-4-yl)-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C15H13N3O2S/c1-9-5-3-6-10(14(9)20-2)15(19)16-11-7-4-8-12-13(11)18-21-17-12/h3-8H,1-2H3,(H,16,19) |
InChIキー |
NTUFQURIHCFWIN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2=CC=CC3=NSN=C32 |
正規SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=CC3=NSN=C32)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3,5,6-tetrafluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-methoxybenzamide](/img/structure/B250955.png)
![N-{4-[(2-bromobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B250958.png)
![N-{2-methoxy-4-[(4-propoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B250960.png)
![N-(4-{[(4-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B250961.png)
![N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-1-benzofuran-2-carboxamide](/img/structure/B250962.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-[(3-chloro-4-methoxybenzoyl)amino]benzoate](/img/structure/B250965.png)
![Methyl 4-(4-acetyl-1-piperazinyl)-3-[(3,5-dimethoxybenzoyl)amino]benzoate](/img/structure/B250966.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-[(4-bromobenzoyl)amino]benzoate](/img/structure/B250967.png)
![Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B250969.png)
![Benzamide, 3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]-](/img/structure/B250973.png)
![Benzamide, N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-fluoro-](/img/structure/B250974.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B250976.png)
![2-(4-chlorophenoxy)-2-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B250978.png)
![N-(2,6-dimethoxybenzoyl)-N'-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}thiourea](/img/structure/B250979.png)